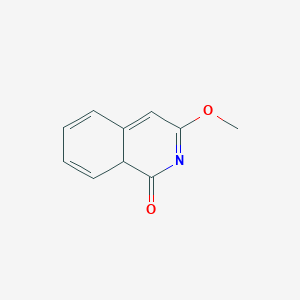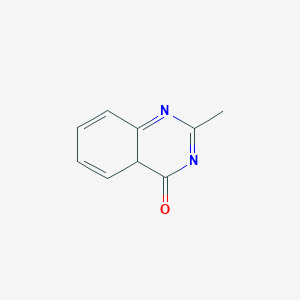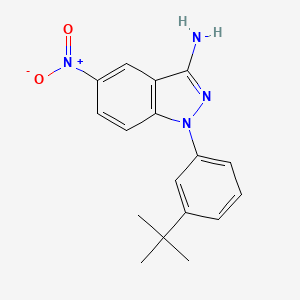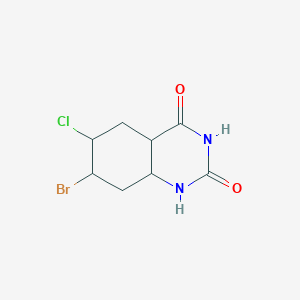
3-methoxy-8aH-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-8aH-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with alkynes or C2 synthons through intermolecular annulation protocols. These reactions are often catalyzed by transition metals such as palladium, copper, or rhodium . For instance, the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes can efficiently produce isoquinolones .
Industrial Production Methods: Industrial production of isoquinolones, including this compound, often employs metal-catalyzed processes due to their efficiency and scalability. Methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, are commonly used .
化学反応の分析
Types of Reactions: 3-Methoxy-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of dihydroisoquinolones.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Isoquinolin-1-one N-oxides.
Reduction: Dihydroisoquinolin-1-ones.
Substitution: Halogenated or nitrated isoquinolones.
科学的研究の応用
3-Methoxy-8aH-isoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-methoxy-8aH-isoquinolin-1-one involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding pocket of tubulin, inhibiting tubulin polymerization, causing G2/M cell cycle arrest, and inducing apoptosis in cancer cells . This compound also exhibits antiangiogenic and vascular disrupting properties, making it a potential candidate for cancer therapy .
類似化合物との比較
Isoquinolin-1-one: A parent compound with similar structural features but lacking the methoxy group.
3-Hydroxyisoquinolin-1-one: Differing by the presence of a hydroxyl group instead of a methoxy group
Uniqueness: 3-Methoxy-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxy group at the 3-position significantly influences its chemical reactivity and interaction with biological targets .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
3-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6,8H,1H3 |
InChIキー |
RXRMKAXPTQVBLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=O)C2C=CC=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12343552.png)


![2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol](/img/structure/B12343573.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)



![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
